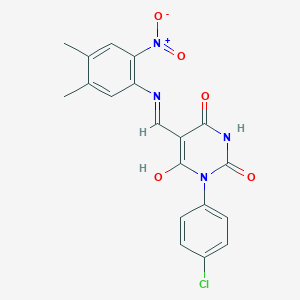

![molecular formula C18H21ClN2O2S B439829 1-[(4-Chlorophenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine CAS No. 346725-92-6](/img/structure/B439829.png)

1-[(4-Chlorophenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

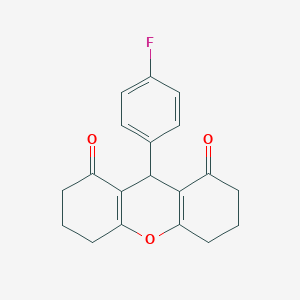

1-[(4-Chlorophenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine is a chemical compound with the molecular formula C18H21ClN2O2S and a molecular weight of 364.89 .

Synthesis Analysis

There are several synthetic routes for piperazine derivatives. The most common method for synthesizing 1-(3-chlorophenyl)piperazine, a similar compound, is the reaction of diethanolamine with m-chloroaniline . Other methods include the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene . Recent developments in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound consists of a piperazine ring substituted with a 4-chlorophenylsulfonyl group and a 2,3-dimethylphenyl group .Mecanismo De Acción

Target of Action

Similar compounds have been known to interact withCoagulation factor X . This protein plays a crucial role in the coagulation cascade, which is responsible for blood clotting.

Mode of Action

It’s worth noting that similar piperazine derivatives have been found to exhibit anti-allergic activities . They are often used in the treatment of allergies and have a higher affinity to H1 receptors than histamine .

Biochemical Pathways

It’s known that piperazine derivatives can influence the histamine pathway, which plays a significant role in allergic reactions .

Result of Action

Some of these derivatives have shown stronger potency against allergic asthma than levocetirizine, a commonly used antihistamine .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using 1-[(4-Chlorophenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine in lab experiments is its high potency and selectivity. This compound has been found to exhibit potent activity against various diseases, making it a promising candidate for drug discovery. In addition, the synthesis method for this compound is relatively simple and can be easily scaled up for industrial production.

However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its potential toxicity, as it has been found to exhibit cytotoxic effects at high concentrations. In addition, the mechanism of action of this compound is not fully understood, which can make it difficult to optimize its activity and selectivity.

Direcciones Futuras

There are numerous future directions for research on 1-[(4-Chlorophenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine. One potential direction is the development of this compound derivatives with improved potency and selectivity. Another potential direction is the investigation of the mechanism of action of this compound, which could provide insights into its potential applications in various fields. Furthermore, the development of this compound-based therapies for cancer, inflammation, and neurological disorders could have significant clinical implications. Overall, this compound is a highly promising compound with numerous potential applications in scientific research and drug discovery.

Métodos De Síntesis

The synthesis of 1-[(4-Chlorophenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine involves the reaction of 4-chlorobenzenesulfonyl chloride with 2,3-dimethylphenylpiperazine in the presence of a base. The reaction takes place at room temperature and yields this compound as a white solid with a high purity. The synthesis method is relatively simple and can be easily scaled up for industrial production.

Aplicaciones Científicas De Investigación

1-[(4-Chlorophenyl)sulfonyl]-4-(2,3-dimethylphenyl)piperazine has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been found to exhibit potent activity against various diseases, including cancer, inflammation, and neurological disorders. This compound has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. In addition, this compound has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to modulate the activity of neurotransmitters in the brain, making it a potential candidate for the treatment of neurological disorders such as depression and anxiety.

Propiedades

IUPAC Name |

1-(4-chlorophenyl)sulfonyl-4-(2,3-dimethylphenyl)piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21ClN2O2S/c1-14-4-3-5-18(15(14)2)20-10-12-21(13-11-20)24(22,23)17-8-6-16(19)7-9-17/h3-9H,10-13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSYAXDIQLBTGCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![isopropyl 2-chloro-5-{[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]amino}benzoate](/img/structure/B439752.png)

![4-{[(1-(3-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-N-(2,6-dimethoxy-4-pyrimidinyl)benzenesulfonamide](/img/structure/B439755.png)

![methyl 2-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B439761.png)

![1-(4-chlorophenyl)-5-{[4-(1-piperidinylcarbonyl)anilino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B439773.png)

![propyl 5-({[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-2-chlorobenzoate](/img/structure/B439794.png)

![ethyl 2-(cinnamoylamino)-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B439817.png)

![4-({[1-(1-{4-nitrophenyl}-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)ethyl]amino}methyl)benzenesulfonamide](/img/structure/B439851.png)

![3-methoxy-4-{[(1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-N-phenylbenzenesulfonamide](/img/structure/B439868.png)

![3-methoxy-N-(2-methylphenyl)-4-{[(1-(4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B439874.png)